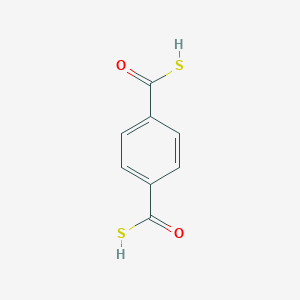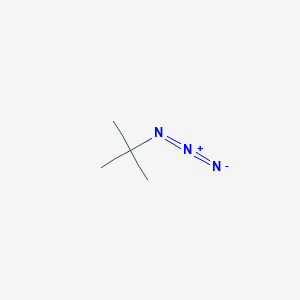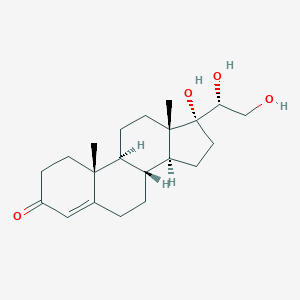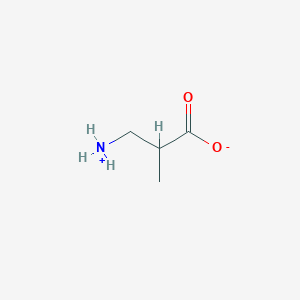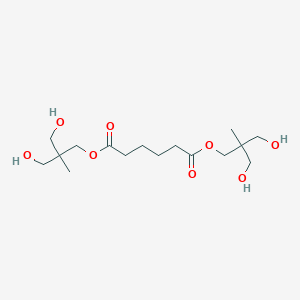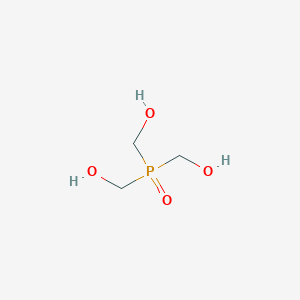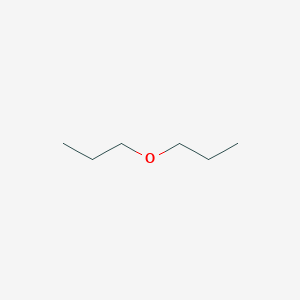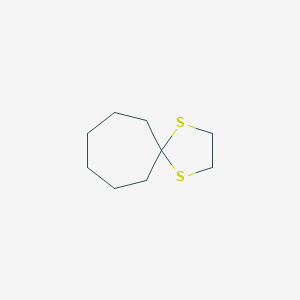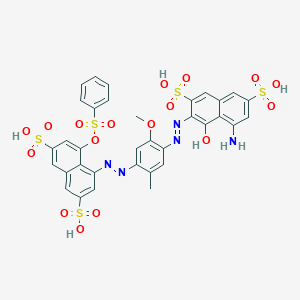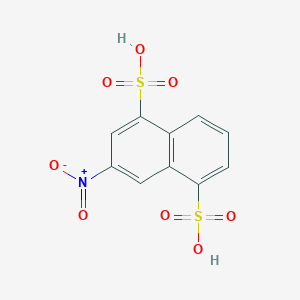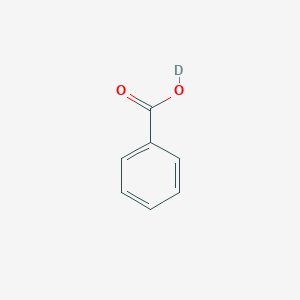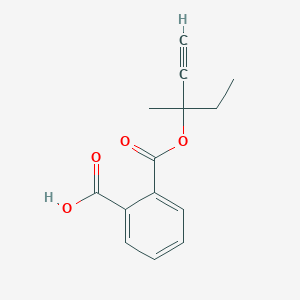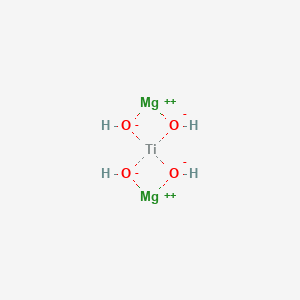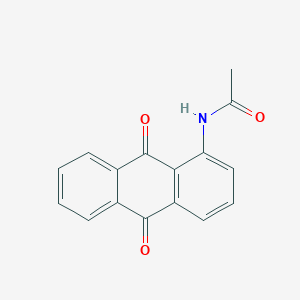
N-Anthraquinon-1-ylacetamide
Übersicht
Beschreibung
N-Anthraquinon-1-ylacetamide (AQAA) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a derivative of anthraquinone, which is a naturally occurring organic compound found in many plants. AQAA has been synthesized using different methods, and its mechanism of action has been extensively studied.
Wirkmechanismus
The mechanism of action of N-Anthraquinon-1-ylacetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-Anthraquinon-1-ylacetamide has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and transcription. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, N-Anthraquinon-1-ylacetamide has been shown to modulate the activity of various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor-kappa B (NF-κB) pathway.
Biochemische Und Physiologische Effekte
N-Anthraquinon-1-ylacetamide has been shown to have various biochemical and physiological effects. In cancer cells, N-Anthraquinon-1-ylacetamide has been shown to induce DNA damage and cell cycle arrest, leading to apoptosis. In inflammatory cells, N-Anthraquinon-1-ylacetamide has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. In neurons, N-Anthraquinon-1-ylacetamide has been shown to protect against oxidative stress and improve mitochondrial function.
Vorteile Und Einschränkungen Für Laborexperimente
N-Anthraquinon-1-ylacetamide has several advantages for lab experiments, including its high purity and stability. It can be easily synthesized using simple methods and can be stored for long periods without degradation. However, N-Anthraquinon-1-ylacetamide also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Careful dosing and safety precautions should be taken when working with N-Anthraquinon-1-ylacetamide in lab experiments.
Zukünftige Richtungen
There are several future directions for research on N-Anthraquinon-1-ylacetamide. One area of interest is the development of N-Anthraquinon-1-ylacetamide derivatives with improved potency and selectivity. Another area of interest is the investigation of N-Anthraquinon-1-ylacetamide in combination with other drugs or therapies for cancer and inflammatory diseases. Additionally, the potential neuroprotective effects of N-Anthraquinon-1-ylacetamide in neurodegenerative diseases, such as Alzheimer's and Parkinson's, warrant further investigation.
Wissenschaftliche Forschungsanwendungen
N-Anthraquinon-1-ylacetamide has been studied for its potential applications in various fields, including cancer research, anti-inflammatory therapy, and neuroprotection. In cancer research, N-Anthraquinon-1-ylacetamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In anti-inflammatory therapy, N-Anthraquinon-1-ylacetamide has been shown to reduce inflammation and oxidative stress. In neuroprotection, N-Anthraquinon-1-ylacetamide has been shown to protect neurons from damage and improve cognitive function.
Eigenschaften
CAS-Nummer |
3274-19-9 |
|---|---|
Produktname |
N-Anthraquinon-1-ylacetamide |
Molekularformel |
C16H11NO3 |
Molekulargewicht |
265.26 g/mol |
IUPAC-Name |
N-(9,10-dioxoanthracen-1-yl)acetamide |
InChI |
InChI=1S/C16H11NO3/c1-9(18)17-13-8-4-7-12-14(13)16(20)11-6-3-2-5-10(11)15(12)19/h2-8H,1H3,(H,17,18) |
InChI-Schlüssel |
WDJHNJSBPXRITJ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O |
Kanonische SMILES |
CC(=O)NC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O |
Andere CAS-Nummern |
3274-19-9 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

